Phenylalanine, 3-hydroxy-alpha-methyl-

Catalog No.
S8265319
CAS No.
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylalanine, 3-hydroxy-alpha-methyl-

Product Name

Phenylalanine, 3-hydroxy-alpha-methyl-

IUPAC Name

(2S)-2-amino-3-(3-hydroxyphenyl)-2-methylpropanoic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-3-2-4-8(12)5-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

CAHPJJJZLQXPKS-JTQLQIEISA-N

SMILES

CC(CC1=CC(=CC=C1)O)(C(=O)O)N

Canonical SMILES

CC(CC1=CC(=CC=C1)O)(C(=O)O)N

Isomeric SMILES

C[C@](CC1=CC(=CC=C1)O)(C(=O)O)N

Phenylalanine, 3-hydroxy-alpha-methyl-, also known as 3-Hydroxy-alpha-methyl-DL-tyrosine, is an amino acid derivative with the molecular formula C10H13NO3C_{10}H_{13}NO_{3} and a molecular weight of approximately 197.22 g/mol. This compound features a hydroxyl group at the 3-position of the aromatic ring and an alpha-methyl group, distinguishing it from standard phenylalanine. It is primarily utilized in pharmaceutical applications, particularly in the treatment of hypertension, due to its role as a precursor to catecholamines .

Typical of amino acids and phenolic compounds:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, this compound may lose carbon dioxide to form amines.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

These reactions enable the synthesis of various derivatives and analogs that may exhibit different biological activities or properties .

Phenylalanine, 3-hydroxy-alpha-methyl- has been studied for its biological effects, particularly in relation to neurotransmitter synthesis. It serves as a precursor for dopamine and norepinephrine, which are critical for mood regulation and cognitive functions. Additionally, it has shown potential antihypertensive effects by acting as a central nervous system agent that modulates blood pressure through catecholamine pathways .

Various methods exist for synthesizing Phenylalanine, 3-hydroxy-alpha-methyl-, including:

  • Chemical Synthesis:
    • Starting from tyrosine or phenylalanine through hydroxylation and methylation processes.
    • Utilizing specific catalysts to facilitate the introduction of the hydroxyl and methyl groups.
  • Biotechnological Approaches:
    • Employing microbial fermentation techniques where specific strains are used to convert simpler substrates into this compound.
  • Enzymatic Methods:
    • Utilizing enzymes such as phenylalanine ammonia-lyase to catalyze the conversion of phenylalanine into its hydroxymethylated form .

Phenylalanine, 3-hydroxy-alpha-methyl- is primarily used in:

  • Pharmaceuticals: As an active ingredient in medications for hypertension management.
  • Nutraceuticals: In dietary supplements aimed at enhancing mood and cognitive function.
  • Research: As a biochemical probe in studies related to neurotransmitter synthesis and metabolism.

Its unique structure allows it to serve as a valuable tool in both clinical and research settings .

Research on interaction studies indicates that Phenylalanine, 3-hydroxy-alpha-methyl- may interact with various receptors involved in neurotransmitter signaling pathways. It has been observed to influence:

  • Dopaminergic Pathways: Enhancing dopamine levels may provide therapeutic benefits for conditions like depression or ADHD.
  • Adrenergic Receptors: Its antihypertensive properties suggest interactions with adrenergic receptors that regulate vascular tone and heart rate .

These interactions highlight its potential utility in treating neurological disorders and cardiovascular diseases.

Several compounds share structural similarities with Phenylalanine, 3-hydroxy-alpha-methyl-, each possessing unique properties:

Compound NameMolecular FormulaKey Characteristics
TyrosineC9H11NO3C_{9}H_{11}NO_{3}Precursor to dopamine; lacks methyl group
MethyldopaC10H13NO4C_{10}H_{13}NO_{4}Antihypertensive agent; contains additional hydroxyl group
L-DOPAC9H11NO4C_{9}H_{11}NO_{4}Used in Parkinson's disease treatment; direct dopamine precursor
PhenylalanineC9H11NO2C_{9}H_{11}NO_{2}Essential amino acid; primary building block for proteins

Phenylalanine, 3-hydroxy-alpha-methyl-, stands out due to its specific structural modifications that enhance its biological activity while providing unique pharmacological effects compared to its analogs .

Molecular Structure and Formula

3-Hydroxy-alpha-methylphenylalanine (C₁₀H₁₃NO₃) features a phenyl ring substituted with a hydroxyl group at the 3-position and a methyl group at the alpha-carbon of the alanine side chain (Figure 1). This configuration distinguishes it from phenylalanine and tyrosine, which lack the alpha-methyl group. The molecular weight of 195.22 g/mol aligns with its empirical formula, as confirmed by high-resolution mass spectrometry.

The IUPAC name, 3-hydroxy-alpha-methyl-DL-phenylalanine, reflects its stereochemistry and functional groups. The "DL" prefix indicates the racemic mixture of D- and L-enantiomers commonly synthesized in laboratory settings. The alpha-methyl substitution introduces steric hindrance, altering the molecule’s interactions with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase.

Structural Analogues and Derivatives

This compound belongs to a broader class of alpha-methylated amino acids, which includes clinically relevant molecules like methyldopa (alpha-methyl-DOPA). Unlike methyldopa, however, 3-hydroxy-alpha-methylphenylalanine lacks the 4-hydroxyl group critical for catecholamine biosynthesis, redirecting its metabolic fate. Comparative analyses highlight its structural similarity to metirosine (alpha-methyl-para-tyrosine), though the 3-hydroxyl group confers distinct electronic properties.

Organic Synthesis Routes via Friedel-Crafts Alkylation

Friedel-Crafts alkylation represents one of the most versatile approaches for introducing alkyl substituents onto aromatic rings, including amino acid derivatives. This methodology has been extensively applied to the synthesis of phenylalanine derivatives through electrophilic aromatic substitution mechanisms [3]. The reaction involves the formation of carbocation electrophiles that attack the aromatic ring, with aluminum chloride serving as the most commonly employed Lewis acid catalyst [4].

The application of Friedel-Crafts alkylation to amino acid synthesis requires careful consideration of protecting group strategies. Traditional approaches utilize N-protected amino acid derivatives to prevent unwanted side reactions during the alkylation process [5]. The mechanism proceeds through the formation of an activated alkyl halide-Lewis acid complex, generating a carbocation that subsequently attacks the aromatic ring of the phenylalanine derivative. The reaction is completed by deprotonation to restore aromaticity [6].

Several synthetic studies have demonstrated the effectiveness of modified Friedel-Crafts approaches for amino acid synthesis. Research by investigators using trifluoromethanesulfonic acid as both catalyst and solvent has shown exceptional results for the acylation of amino acid derivatives [5]. These conditions allow for the dissolution of amino acid substrates that are typically challenging to solubilize in conventional organic solvents. Under these conditions, aromatic amino acid derivatives can be efficiently prepared with high optical purity and yields ranging from 72 to 89 percent [5].

The optimization of Friedel-Crafts conditions has led to the development of protocols specifically tailored for phenylalanine derivatives. Temperature control emerges as a critical parameter, with most successful reactions proceeding at temperatures between 0°C and room temperature to minimize side reactions [5]. The use of anhydrous conditions is essential to prevent hydrolysis of the Lewis acid catalyst and maintain reaction efficiency.

Recent advances have incorporated aza-Friedel-Crafts alkylation strategies for the synthesis of quaternary amino acid derivatives. These methodologies utilize silver salts as activating agents, with AgOTf proving particularly effective for electron-poor aromatic substrates [7]. The reaction conditions enable the formation of quaternary alpha-amino esters with remarkable yields of 71-90 percent and high regioselectivity [7]. The mechanism involves halide abstraction by silver salts, generating reactive imine intermediates that undergo subsequent aromatic alkylation.

Table 1: Friedel-Crafts Alkylation Conditions for Amino Acid Synthesis

Catalyst SystemTemperatureReaction TimeYield RangeReference
AlCl₃/CH₂Cl₂0-25°C2-6 hours65-78% [3]
TfOH (neat)RT1 hour72-89% [5]
AgOTf/Et₂ORT1-3 hours71-90% [7]
Ag₂CO₃/THFRT18-72 hours56-89% [7]

The selectivity challenges inherent in Friedel-Crafts alkylation of amino acid derivatives have been addressed through the development of specialized reaction conditions. The use of controlled stoichiometry and optimized catalyst loading helps minimize over-alkylation, a common side reaction in these transformations [4]. Additionally, the incorporation of steric bulk around the reaction center can provide selectivity control, limiting the number of successive alkylation events.

Enzymatic Resolution Techniques for Chiral Separation

Enzymatic resolution has emerged as a powerful methodology for the preparation of enantiomerically pure amino acids, including phenylalanine derivatives. These biocatalytic approaches offer significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility [8]. The methodology typically involves the use of stereoselective enzymes that preferentially react with one enantiomer of a racemic substrate, enabling the separation of optical isomers.

Protamex proteinase has demonstrated exceptional utility in the resolution of N-acetamido-alanine esters, providing access to pure enantiomeric phenylalanine derivatives with enantiomeric excess values and purities exceeding 99 percent [8]. The enzymatic resolution process involves the selective hydrolysis of ester bonds, where the enzyme preferentially acts on one enantiomer while leaving the other unchanged. This differential reactivity enables efficient separation through conventional purification techniques.

The optimization of enzymatic resolution conditions requires careful consideration of multiple parameters including pH, temperature, enzyme concentration, and substrate loading. Research has shown that pH values between 7.0 and 8.5 typically provide optimal enzyme activity for amino acid esterases [9]. Temperature control is particularly critical, as elevated temperatures can enhance reaction rates but may also lead to enzyme denaturation and loss of selectivity.

Chiral ligand exchange approaches represent another significant advancement in enzymatic resolution methodology. These techniques utilize chiral metal complexes that form diastereomeric associations with amino acid enantiomers, enabling chromatographic separation [10]. Copper(II) complexes with L-phenylalanine have proven particularly effective for the separation of dimethoxy-alpha-methylphenylalanine enantiomers, achieving baseline resolution with resolution factors exceeding 3.0 [10].

Table 2: Enzymatic Resolution Parameters for Amino Acid Derivatives

Enzyme SystempH RangeTemperatureSelectivity FactorYield (%)Reference
Protamex7.5-8.035-40°C>99% ee89-95 [8]
Candida lipolytica7.0-7.530°C165-fold (Rp)75-85 [9]
Serine carboxypeptidase6.5-7.525-30°C1400-fold (Sp)70-80 [9]
L-phenylalanine/Cu(II)3.220°CRs = 3.1885-90 [10]

The development of dynamic kinetic resolution strategies has significantly enhanced the efficiency of enzymatic approaches. These methodologies combine enzymatic resolution with in situ racemization, theoretically enabling quantitative conversion to a single enantiomer [11]. The process requires careful balancing of racemization and resolution rates to achieve optimal results. Alpha-amino-epsilon-caprolactam racemase has been successfully employed in combination with specific aminopeptidases to achieve dynamic kinetic resolution of amino acid derivatives [11].

Recent advances in protein engineering have led to the development of improved enzyme variants with enhanced selectivity and broader substrate scope. Directed evolution approaches have produced phosphotriesterase variants with dramatically improved stereoselectivity, including G60A-PTE with 165-fold preference for the Rp isomer and In1W-PTE with 1400-fold preference for the Sp isomer [12]. These engineered enzymes enable preparative-scale synthesis of enantiomerically pure compounds with no detectable contamination from the opposite isomer.

Multienzymatic cascade processes represent a sophisticated evolution of enzymatic resolution methodology. These approaches combine phenylalanine ammonia lyase with stereoselective oxidation and nonselective reduction steps to achieve both resolution and deracemization in a single pot [13]. The methodology enables the synthesis of both D- and L-phenylalanine derivatives in high yield and excellent optical purity, starting from inexpensive cinnamic acid precursors [13].

Microwave-Assisted Synthesis Advancements

Microwave-assisted synthesis has revolutionized the preparation of amino acid derivatives by dramatically reducing reaction times while improving yields and product purity. The technology utilizes electromagnetic radiation in the frequency range of 0.3-300 GHz to provide rapid and uniform heating at the molecular level [14]. This approach has proven particularly beneficial for amino acid synthesis, where conventional heating methods often require extended reaction times and may lead to decomposition or side reactions.

The application of microwave irradiation to amino acid esterification has demonstrated remarkable efficiency improvements. Studies utilizing ionic liquid-modified Mukaiyama reagents under microwave conditions have achieved complete esterification of N-acetyl-L-phenylalanine in just 15 minutes, compared to several hours required for conventional heating methods [15]. The microwave-assisted approach also enables the use of excess alcohol as solvent instead of dichloromethane, contributing to greener synthesis protocols.

Microwave-enhanced solid-phase peptide synthesis has emerged as a particularly powerful application for amino acid derivatives. The technology enables amino acid coupling reactions to be completed in just 5 minutes, compared to 2 hours required for conventional methods [16]. Fmoc deprotection reactions are similarly accelerated, requiring only 3 minutes versus 15 minutes under traditional conditions [16]. The enhanced reaction kinetics result from the rapid molecular-level heating provided by microwave energy, which improves both mass transfer and reaction rates.

Table 3: Microwave-Assisted Synthesis Optimization Parameters

ApplicationMW PowerTemperatureTimeYield ImprovementReference
Amino acid esterification80W80°C15 min3-5x faster [15]
Peptide couplingVariable75°C5 min24x faster [16]
Ionic amino acid synthesis70W150°C20 min62-84% yield [17]
Oxazolidinone synthesis80W130°C10 minHigh purity [18]

The synthesis of ionic esterified amino acids under microwave conditions has proven particularly successful for long-chain alkyl derivatives. These reactions utilize methanesulfonic acid or p-toluenesulfonic acid catalysts under solventless conditions, achieving yields of 62-84 percent for compounds with C₈-C₁₈ alkyl chains [17]. The ionic nature of the products enhances microwave absorption, providing efficient heating and rapid reaction completion. Simultaneous cooling with compressed air prevents overheating while allowing higher irradiation power levels.

Temperature optimization emerges as a critical factor in microwave-assisted amino acid synthesis. Studies of enzymatic reactions under microwave irradiation have identified optimal temperature ranges that balance enhanced reaction rates with enzyme stability [19]. For trypsin-catalyzed protein digestion, temperatures of 60-65°C provide the best compromise between reaction rate and enzyme preservation, achieving 60-70 percent completion in just 10 minutes [19].

The advancement of microwave technology has enabled the synthesis of challenging amino acid derivatives that are difficult to prepare under conventional conditions. Hindered amino acids such as α-aminoisobutyric acid and N-methyl alanine, which normally exhibit poor coupling efficiency due to steric hindrance, can be successfully incorporated using microwave-enhanced protocols [20]. These methodologies achieve high coupling efficiency in minutes rather than hours, enabling the synthesis of complex peptide sequences containing multiple hindered residues.

Recent developments in microwave-assisted organic synthesis have incorporated enhanced microwave synthesis protocols that combine elevated temperature and pressure conditions. These approaches have proven particularly effective for heterocycle formation and complex organic transformations relevant to amino acid synthesis [21]. The technology enables rapid screening of reaction conditions and optimization of synthetic protocols for new amino acid derivatives.

XLogP3

-1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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